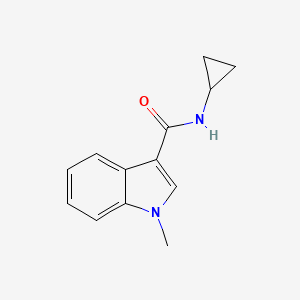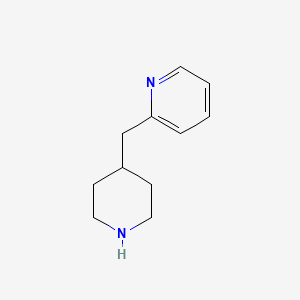![molecular formula C23H22FN5O2 B2937531 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 922137-75-5](/img/structure/B2937531.png)
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to the given chemical, especially those incorporating pyrazolo[3,4-d]pyrimidin-4-one frameworks, have been synthesized and evaluated for their anticancer properties. For example, a study demonstrated that certain derivatives exhibited notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying potent inhibitory activity with an IC50 of 11 µM, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
Neuroinflammation and PET Imaging
Another research direction involves the synthesis of novel pyrazolo[1,5-a]pyrimidines evaluated for their binding to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, were radiolabeled for positron emission tomography (PET) imaging in neuroinflammation models, indicating their utility in visualizing neuroinflammatory conditions in vivo (Damont et al., 2015).
Antilung Cancer Activity
A novel fluoro-substituted benzo[b]pyran derivative demonstrated significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine across lung, breast, and CNS cancer cell lines, highlighting the therapeutic potential of fluoro-substituted compounds in oncology (Hammam et al., 2005).
Anticonvulsant and Antidepressant Activities
The design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants have been reported. Certain compounds in this category showed significant anticonvulsant activity and were more efficient than the reference drug carbamazepine, as well as potent antidepressant properties, akin to fluoxetine, suggesting a promising avenue for the development of new treatments for neurological disorders (Zhang et al., 2016).
Insecticidal and Antibacterial Potential
The synthesis and biological evaluation of pyrimidine linked pyrazole heterocyclic compounds have shown significant insecticidal and antimicrobial activities. This underscores the potential of such compounds in developing new insecticidal and antibacterial agents, which is critical given the rising resistance to existing treatments (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
This compound acts as a sGC stimulator . It binds to and activates sGC, an enzyme that catalyzes the conversion of GTP to cGMP. This leads to an increase in intracellular levels of cGMP, a second messenger that mediates the biological effects of NO .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the NO-cGMP pathway , which is involved in the regulation of vascular tone and blood flow . Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets leading to smooth muscle relaxation and vasodilation .
Result of Action
The activation of sGC and the subsequent increase in cGMP levels result in vasodilation . This can lead to a decrease in blood pressure and an improvement in symptoms of conditions such as chronic heart failure .
properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-9-16(2)11-18(10-15)22(30)25-7-8-29-21-20(12-27-29)23(31)28(14-26-21)13-17-3-5-19(24)6-4-17/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHKAHCFUGRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)
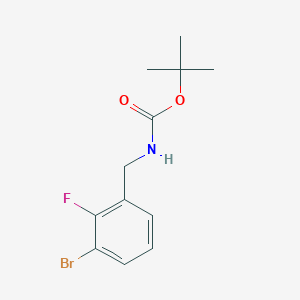
![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)
![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2937459.png)
![3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937460.png)
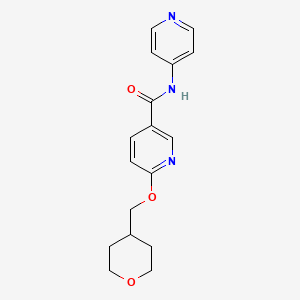
![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)
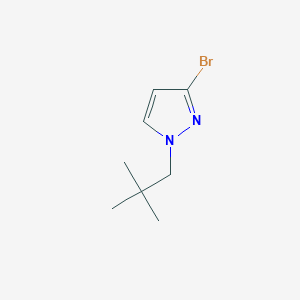
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)
